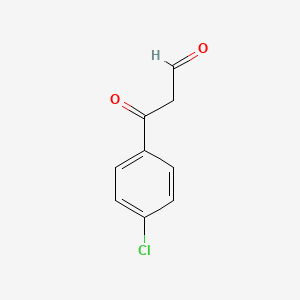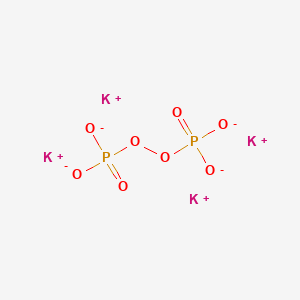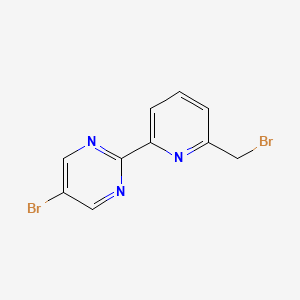
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. It is characterized by the presence of bromine atoms at specific positions on the rings, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(6-methylpyridin-2-yl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Coupling Reactions: This compound can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. The reaction typically requires a palladium catalyst and a base like potassium carbonate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products
Substituted Pyrimidines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Reduced Pyrimidines: Formed through reduction reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of new ligands, catalysts, and materials.
Biology
In biological research, this compound is used to study the interactions of brominated pyrimidines with biological macromolecules. It can be incorporated into nucleic acids to investigate the effects of halogenation on DNA and RNA stability and function.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated as potential inhibitors of enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and advanced materials. Its brominated structure makes it a valuable intermediate for the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their structure and function. The bromine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Lacks the pyridine ring, making it less versatile in certain synthetic applications.
2-Bromo-6-methylpyridine: Contains a single bromine atom and a methyl group, offering different reactivity and applications.
5-Bromo-2-methylpyridine:
Uniqueness
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with two bromine atoms
Properties
Molecular Formula |
C10H7Br2N3 |
|---|---|
Molecular Weight |
328.99 g/mol |
IUPAC Name |
5-bromo-2-[6-(bromomethyl)pyridin-2-yl]pyrimidine |
InChI |
InChI=1S/C10H7Br2N3/c11-4-8-2-1-3-9(15-8)10-13-5-7(12)6-14-10/h1-3,5-6H,4H2 |
InChI Key |
HYOQPVWWUASJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=N2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


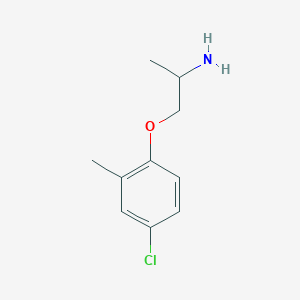
![[(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate](/img/structure/B8706106.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8706114.png)
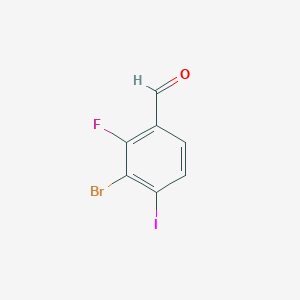
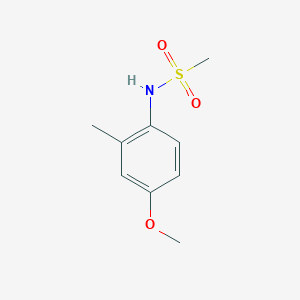
![2-Methoxybenzo[d][1,3]dioxol-4-ol](/img/structure/B8706125.png)
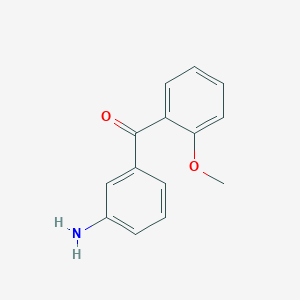
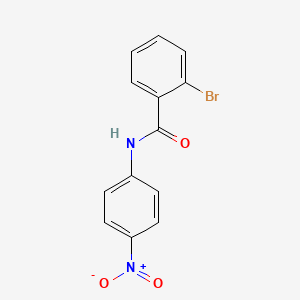
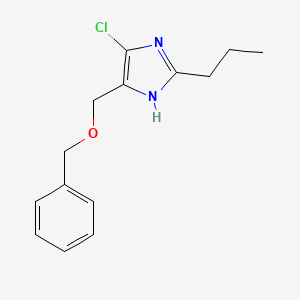
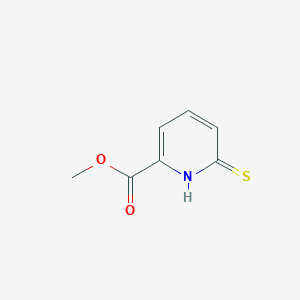
![2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B8706178.png)
![6-(3-Cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8706186.png)
